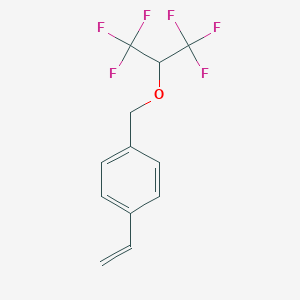

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorinated compounds are of significant interest in materials science, pharmaceuticals, and organic synthesis due to their unique reactivity and physical properties. The introduction of hexafluoropropane groups into compounds can significantly alter their chemical and physical behavior, making them useful for a variety of applications.

Synthesis Analysis

Sterically hindered fluorinated compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, have been synthesized through aromatic nucleophilic substitution reactions. These methodologies could potentially be applied or adapted for the synthesis of 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Molecular structures of fluorinated compounds are often characterized by unusual bond angles and extensive delocalization, as observed in various fluorobenzene derivatives. These structural features are crucial for understanding the reactivity and properties of such compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity patterns, such as the formation of oxabicyclo structures and interactions with nucleophiles. These reactions are significantly influenced by the presence of fluorine atoms, which can affect the electronic properties of the molecule (Bottrill et al., 1980).

Physical Properties Analysis

The physical properties of fluorinated compounds, including solubility, thermal stability, and crystalline structure, are directly influenced by their molecular structure. The presence of fluorine atoms often enhances the stability and alters the solubility of these compounds (Mikeš et al., 2009).

Chemical Properties Analysis

Fluorinated compounds demonstrate a range of chemical properties, such as reactivity towards oxygen and the ability to form stable complexes with other molecules. These properties are pivotal for applications in catalysis, materials science, and organic synthesis (Gavrilyuk et al., 2012).

Wissenschaftliche Forschungsanwendungen

Polymer Science and Material Chemistry

Polymerization and Polymer Architectures : The synthesis and polymerization of alkylene oxides, including compounds with structures related to "1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene," have been extensively studied. Researchers focus on novel polymer architectures and bioconjugation, emphasizing the development of multifunctional linear and branched polyethers for various applications (Herzberger et al., 2016).

Liquid Crystal Dimers and Phases : Studies on methylene-linked liquid crystal dimers, which share structural motifs with the hexafluoropropan-yl derivatives, have shed light on the transitional properties and the existence of the twist-bend nematic phase. These findings are critical for the development of advanced liquid crystal displays and materials with unique electro-optical properties (Henderson & Imrie, 2011).

Environmental Studies

- Occurrence and Fate of Parabens : Research into the environmental presence, degradation, and potential effects of parabens, which are structurally related to "1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene," highlights their widespread use and persistence. This work informs regulatory and safety considerations for chemicals released into the environment (Haman et al., 2015).

Health Aspects of Chemical Compounds

- Health Aspects of Methyl Paraben : Although not directly related to "1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene," the study on methyl paraben's health aspects provides a framework for assessing the safety and potential risks of chemical compounds used in consumer products. It emphasizes the importance of evaluating absorption, metabolism, and toxicity (Soni et al., 2002).

Safety And Hazards

Zukünftige Richtungen

HFIP is being explored for its potential use in various subdomains of organic chemistry, including transition metal-catalyzed C–H bond functionalization reactions . It’s also being studied for its potential use in the synthesis of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Eigenschaften

IUPAC Name |

1-ethenyl-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-10(11(13,14)15)12(16,17)18/h2-6,10H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKYDBUHXYDGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene | |

CAS RN |

111158-92-0 |

Source

|

| Record name | 1-Ethenyl-4-[[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111158-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)